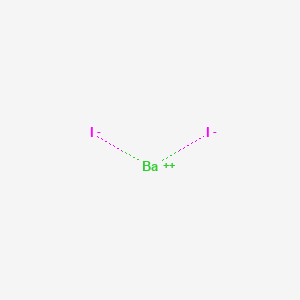

Barium iodide (BaI2)

Übersicht

Beschreibung

Barium iodide (BaI2) is an inorganic compound that exists as an anhydrous and a hydrate, both of which are white solids . When heated, hydrated barium iodide converts to the anhydrous salt . The hydrated form is freely soluble in water, ethanol, and acetone .

Synthesis Analysis

Anhydrous BaI2 can be prepared by treating Ba metal with 1,2-diiodoethane in ether . It can also be synthesized through the reaction of potassium iodide with barium nitrate in the presence of water, yielding dihydrate BaI2 .Molecular Structure Analysis

The structure of the anhydrous form resembles that of lead (II) chloride with each Ba center bound to nine iodide ligands . The crystalline packing structure is quite similar to BaCl2 . At ambient pressure, barium iodide (BaI2) shares a cotunnite-type structure (orthorhombic Pnma, Z = 4) .Chemical Reactions Analysis

Barium iodide reacts with potassium bromide forming a yellow precipitate of potassium iodide and barium bromide . It also reacts with sodium sulphate to form barium sulphate .Physical And Chemical Properties Analysis

Barium iodide is a white or off-white crystalline powder . It is soluble in water, ethanol, and acetone . Its molecular weight is 391.136 g/mol and it has a density of 5.15 g/cm³ . The melting point of BaI2 is 711°C .Wissenschaftliche Forschungsanwendungen

High-Pressure Structures and Superconductivity

Barium iodide has substantial high-pressure investigation value . It has been explored at a wide pressure range of 0–200 GPa using a global structure search methodology . The superconductivity of BaI2 at 30 GPa is much lower than that of CsI at 180 GPa based on electron–phonon coupling simulations .

Crystal Structure

The structure of the anhydrous form of barium iodide resembles that of lead (II) chloride with each Ba center bound to nine iodide ligands . It shares a cotunnite-type structure (orthorhombic Pnma, Z = 4) with many other dihalides AX2 (A = Ca, Ba, Pb, Sn) .

Preparation of Other Iodide Compounds

Barium iodide is employed in the creation of other iodide compounds . It is used in the preparation of iodide compounds .

Production of Barium Dioxide

Barium iodide is utilized in the production of barium dioxide . However, it is not used for medicinal purposes .

Increasing the Density of Copper Castings

Barium iodide is used to increase the density of copper castings . This application was described in a paper presented to the Electrochemical Society .

Preparation of Important Compounds of Iodine

Barium iodide is also used for the preparation of other important compounds of iodine .

Wirkmechanismus

Barium iodide is an inorganic compound with the formula BaI2. It exists as an anhydrous and a hydrate (BaI2(H2O)2), both of which are white solids .

Mode of Action

It’s known that the compound can be reduced with lithium biphenyl, to give a highly active form of barium metal

Biochemical Pathways

Iodine, one of the components of barium iodide, plays a vital role in human, plant, and animal life . It’s essential for the biosynthesis of thyroid hormones, which are crucial for normalizing human body growth, maturation and development, cell and tissue growth, and body metabolism .

Pharmacokinetics

It’s known that the compound is freely soluble in water, ethanol, and acetone , which suggests it could be readily absorbed and distributed in the body

Result of Action

Like other soluble salts of barium, barium iodide is known to be toxic . Its toxicity could result in various health effects, depending on the exposure level and duration.

Action Environment

The action, efficacy, and stability of barium iodide can be influenced by various environmental factors. For instance, its solubility can be affected by temperature . Moreover, its reactivity can be influenced by the presence of other compounds. For example, barium iodide reacts with alkyl potassium compounds to form organobarium compounds .

Safety and Hazards

Zukünftige Richtungen

Barium iodide (BaI2), as one of the simplest and most prototypical iodine compounds, has substantial high-pressure investigation value . A thermodynamical structure with tetragonal I4/mmm symmetry of BaI2 was predicted to be stable at 17.1 GPa . Further electronic calculations indicated that I4/mmm BaI2 exhibits the metallic feature via an indirect band gap closure under moderate pressure . The superconductivity of BaI2 at 30 GPa is much lower than that of CsI at 180 GPa based on electron–phonon coupling simulations .

Eigenschaften

IUPAC Name |

barium(2+);diiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.2HI/h;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUXGJPBTNFBAD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[I-].[I-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaI2 | |

| Record name | barium iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Barium_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white solid; [Merck Index] Colorless beads, hygroscopic and soluble in water; [MSDSonline] | |

| Record name | Barium iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7980 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Barium iodide (BaI2) | |

CAS RN |

13718-50-8 | |

| Record name | Barium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13718-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Barium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013718508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium iodide (BaI2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular formula and weight of barium iodide?

A1: The molecular formula of barium iodide is BaI2. Its molecular weight is 391.136 g/mol [].

Q2: Are there spectroscopic data available for barium iodide?

A2: Yes, spectroscopic studies have been conducted on barium iodide. For instance, research has focused on the molecular constants of BaI in its ground electronic state (X2Σ+) [].

Q3: Is barium iodide prone to cracking?

A3: Compared to lanthanum halides, barium iodide demonstrates better resistance to cracking during the crystal growth process [].

Q4: How does barium iodide interact with water?

A4: Barium iodide is hygroscopic. It forms a dihydrate, BaI2·2H2O []. Researchers have investigated the binary system of barium iodide and water to understand their interaction and phase equilibria []. Additionally, a method has been proposed to encapsulate barium iodide powder in glass-ceramics to prevent contact with water vapor [, ].

Q5: What happens to barium iodide under high pressure?

A5: Studies have explored the high-pressure polymorphism of barium iodide []. Additionally, research indicates that barium iodide exhibits metallic properties and potential superconductivity under high pressure [].

Q6: Can barium iodide be used in scintillator detectors?

A6: Yes, barium iodide is a promising material for scintillator detectors. Research shows that europium-doped barium iodide exhibits high scintillation light yields [, ]. It is also less prone to cracking compared to other scintillator materials [].

Q7: Are there other applications of barium iodide in materials science?

A7: Barium iodide is used in the synthesis of other materials. For example, it acts as a starting material for producing Ba3SiI2, a double salt with the Zintl phase Ba2Si []. It's also employed in molten flux growth of single crystals of quasi-1D hexagonal chalcogenide BaTiS3 [].

Q8: How is barium iodide used in analytical chemistry?

A8: Barium iodide plays a role in separating nitrate from freshwater for nitrogen and oxygen isotope analysis. This method relies on the differential solubility of barium nitrate compared to other inorganic salts in a specific solvent mixture [].

Q9: Can you describe a method for synthesizing barium iodide?

A9: One method involves reacting barium metal with iodine. Another approach is to react barium carbonate with hydroiodic acid [].

Q10: How is barium iodide used in organic synthesis?

A10: Barium iodide is employed in organic reactions, often in conjunction with other reagents. For instance, it can be used with allyllithiums to facilitate specific chemical transformations []. Additionally, it plays a role in the regio- and stereoselective carboxylation of allylic barium reagents [].

Q11: Can barium iodide be used to produce hydrogen?

A11: Research describes a thermochemical method for hydrogen production from water using barium iodide in a cyclical reaction system with carbon dioxide, ammonia, and water [].

Q12: Does gamma radiation affect barium iodide?

A13: Gamma irradiation can release small amounts of iodine from barium iodide powder [].

Q13: How is radioactive iodine (I-131) captured from the air?

A14: Barium iodide is a key component in the impregnation solution used to treat activated carbon for trapping radioactive iodine (I-131) and methyl iodide (CH3I-131) from the air [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B80641.png)

![3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL](/img/structure/B80652.png)